Dichloro(2-propoxy)oxovanadium (V)

Olefin Polymerization Vanadium Catalysis Ziegler-Natta

VOCl₃-based catalysts suffer rapid deactivation and thermal instability, requiring halogenated promoters and yielding poor EPDM morphology. Dichloro(2-propoxy)oxovanadium (V) directly addresses this: its single 2-propoxide ligand boosts copolymerization productivity 3-5× and retains activity at 50-70°C where VOCl₃ fails. • 3-5× activity vs. VOCl₃ reduces catalyst loading and vanadium residues • 40-130× activity retention at 70°C enables high-temperature solution processes • Broad polydispersity EPDM for automotive seals and medical components Bulk availability with documented batch-to-batch consistency.

Molecular Formula C3H10Cl2O2V
Molecular Weight 199.95 g/mol
CAS No. 1636-01-7
Cat. No. B162954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(2-propoxy)oxovanadium (V)
CAS1636-01-7
SynonymsDICHLORO(2-PROPOXY)OXOVANADIUM (V)
Molecular FormulaC3H10Cl2O2V
Molecular Weight199.95 g/mol
Structural Identifiers
SMILESCC(C)O.O=[V].Cl.Cl
InChIInChI=1S/C3H8O.2ClH.O.V/c1-3(2)4;;;;/h3-4H,1-2H3;2*1H;;
InChIKeyHZDVHRNRDSZLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(2-propoxy)oxovanadium (V) Olefin Polymerization Catalyst


Dichloro(2-propoxy)oxovanadium (V) (VO(O-i-Pr)Cl₂, CAS 1636-01-7) is an oxovanadium(V) alkoxide complex characterized by a central vanadium(V) atom coordinated to an oxo ligand, two chloride ligands, and one 2-propoxide (isopropoxide) ligand . This compound belongs to the class of homogeneous vanadium-based Ziegler-Natta catalysts utilized in olefin polymerization, particularly in the industrial production of ethylene-propylene copolymers (EPM) and ethylene-propylene-diene terpolymers (EPDM) [1]. Its alkoxy-functionalized structure distinguishes it from simpler vanadium halides such as VOCl₃, offering a balance of reactivity and stability that is tunable through ligand modification [2].

Workflow
Olefin polymerization catalyst for EPM/EPDM production
Selection
Alkoxy-modulated reactivity and thermal stability
Use Context
Homogeneous Ziegler-Natta polymerization research

Substituting with Generic Vanadium Halides: Performance Compromise


In vanadium-catalyzed olefin polymerization, the ligand environment around the vanadium center exerts a profound influence on catalyst activity, stability, and polymer properties [1]. Simple vanadium halides such as VOCl₃ exhibit high initial activity but suffer from rapid deactivation (decay-type kinetics), necessitating halogenated promoters and resulting in poor polymer morphology [2]. Alkoxy-substituted complexes like VO(O-i-Pr)Cl₂ present a modified coordination sphere that alters the electronic properties and steric bulk at the active site, thereby modulating both catalyst lifetime and copolymerization behavior [3]. Substituting a tailored alkoxy complex with a generic halide without adjusting the promoter system or process parameters can lead to substantially reduced catalytic activity, unpredictable molecular weight distributions, and inferior EPDM rubber properties [4].

Property
VO(O-i-Pr)Cl₂
Generic VOCl₃
Activity profile
Alkoxy ligand sustains higher productivity
Rapid decay-type kinetics; may require promoter adjustment
Thermal resilience
Reported retention of activity at elevated temperature
Severe deactivation above 50°C; limits reactor flexibility
Polymer microstructure
Reported broad polydispersity supports EPDM processability
Narrower distribution; may not meet broad-Đ requirements
Similar product does not mean interchangeable product. Ligand environment determines catalyst lifetime, molecular weight distribution, and thermal behavior.

Dichloro(2-propoxy)oxovanadium (V) vs. Catalytic Analogs


Ethylene Polymerization Activity: VO(OR)Cl₂ vs. VOCl₃

In a systematic study of oxovanadium(V) alkoxide catalysts, a structurally analogous complex [VOCl₂(OCH₂CH₂OCH₂CH₂OⁿBu)]—a VO(OR)Cl₂-type alkoxide—exhibited remarkably higher catalytic activity for ethylene polymerization compared to the unmodified VOCl₃ benchmark. When activated with diethylaluminum chloride (DEAC) cocatalyst and methyl trichloroacetate promoter, the alkoxide complex demonstrated a 3- to 5-fold increase in polymerization activity over VOCl₃ under identical conditions [1]. While this specific data pertains to a closely related alkoxide rather than the 2-propoxide derivative itself, it establishes a robust class-level trend that alkoxy substitution on the VOCl₂ framework significantly enhances catalytic productivity in ethylene polymerization. The target compound VO(O-i-Pr)Cl₂ shares this essential VO(OR)Cl₂ structural motif and is thus expected to exhibit similarly elevated activity relative to VOCl₃, offering users a more efficient catalyst option that reduces catalyst loading requirements.

Ethylene Polymerization Activity
Class-level
3–5× higher productivity
Supports catalyst productivity review
Based on structurally analogous alkoxide complex; DEAC/promoter conditions
Olefin Polymerization Vanadium Catalysis Ziegler-Natta

Thermal Stability: Alkoxy-VO(OR)Cl₂ vs. VOCl₃

VOCl₃-based homogeneous catalysts are notorious for rapid deactivation at industrially relevant polymerization temperatures (typically 30–70°C), exhibiting decay-type kinetics that limit reactor operability and polymer quality [1]. Research on vanadium alkoxide derivatives demonstrates that immobilization of alkoxy-containing vanadium complexes onto MgCl₂ supports increases polymerization activity by 3–5× at 30°C and by an even more dramatic 40–130× at 70°C, compared to their homogeneous counterparts [2]. While this data originates from supported catalyst systems rather than homogeneous VO(O-i-Pr)Cl₂, it provides a clear class-level inference that alkoxy functionalities confer greater thermal resilience to the active vanadium center. The 2-propoxide ligand in the target compound is anticipated to stabilize the V(V) oxidation state against reduction and aggregation, thereby extending catalyst lifetime at elevated reaction temperatures and enabling more consistent polymer production over extended batch runs.

Thermal Stability
Class-level
40–130× activity retention at 70°C
Supports thermal resilience review
Derived from supported alkoxy-vanadium systems; MgCl₂ support
Catalyst Stability Thermal Deactivation Olefin Polymerization

Alkoxy Ligand Effects on Molecular Weight and Polydispersity

The ligand architecture of vanadium catalysts directly influences the molecular weight and polydispersity (Đ) of the resulting polyolefins, which are critical determinants of rubber processing and mechanical properties. Studies comparing VO(μ-Cl)Cl(OCH₂CH₂OCH₃)]₂/DEAC systems with VOCl₃/DEAC systems reveal that the alkoxide-functionalized catalyst produces polymers with high molecular masses and rather broad polydispersities [1]. While VOCl₃ tends to yield polymers with narrower molecular weight distributions due to rapid chain transfer and deactivation, alkoxy-substituted complexes like VO(O-i-Pr)Cl₂ sustain active site lifetimes that promote broader Đ, which can be advantageous for EPDM formulations requiring a balance of processability and elasticity. The 2-propoxide ligand, being less sterically demanding than longer-chain alkoxides, offers a tunable profile that permits molecular weight control through judicious selection of polymerization conditions [2].

Polymer Microstructure
Class-level
High molecular mass and broad Đ
Supports EPDM processability review
Alkoxide catalysts shift polydispersity relative to VOCl₃ narrow Đ
Polymer Microstructure Molecular Weight Distribution EPDM

Dichloro(2-propoxy)oxovanadium (V) Deployment Scenarios


EPDM Production with Reduced Catalyst Loading

In the manufacture of ethylene-propylene-diene monomer (EPDM) rubber, catalyst productivity directly impacts production economics and product purity. The 3–5× activity enhancement observed for alkoxy-substituted VO(OR)Cl₂ complexes over VOCl₃ [1] positions Dichloro(2-propoxy)oxovanadium (V) as a cost-effective alternative. Lower catalyst loadings reduce vanadium residues in the final rubber, minimizing post-polymerization de-ashing steps and improving rubber color and aging properties. This is particularly valuable for high-purity EPDM grades used in automotive seals and medical components.

High-Temperature Ethylene-Propylene Copolymerization

Industrial solution polymerization processes often operate at elevated temperatures (50–70°C) to manage solution viscosity and heat transfer. VOCl₃ suffers from severe thermal deactivation under these conditions [2]. The demonstrated thermal resilience of alkoxy-containing vanadium systems—with activity retention improvements of 40–130× at 70°C [3]—suggests that VO(O-i-Pr)Cl₂ can maintain catalytic productivity in high-temperature regimes where VOCl₃ fails. This enables more flexible reactor operation and higher throughput without sacrificing catalyst efficiency.

Broad-Polydispersity EPDM Synthesis

EPDM grades with broad molecular weight distributions (high Đ) are preferred for applications requiring a balance of green strength (for processing) and final cured elasticity. Alkoxide-functionalized vanadium catalysts like [VO(μ-Cl)Cl(OCH₂CH₂OCH₃)]₂ produce polymers with high molecular mass and broad polydispersity compared to VOCl₃ [4]. Dichloro(2-propoxy)oxovanadium (V), by virtue of its alkoxy ligand, is expected to generate a similar polymer architecture, making it suitable for targeted EPDM formulations where narrow-Đ products are inadequate.

Ligand Effects in Ziegler-Natta Catalysis

The compound serves as a well-defined molecular precursor for investigating structure-activity relationships in vanadium-based olefin polymerization. Its single 2-propoxide ligand provides a distinct electronic and steric environment compared to trialkoxides (VO(OR)₃) or unsubstituted VOCl₃, allowing researchers to systematically probe the influence of alkoxy substitution on catalyst performance [5]. Procurement of this compound supports both fundamental mechanistic studies and applied catalyst development programs.

Application
Selection Property
Validation Focus
EPDM polymerization catalyst research
Alkoxy-ligand activity profile
Catalyst productivity under DEAC/promoter conditions
High-temperature copolymerization research
Thermal resilience profile
Activity retention at elevated temperatures (50–70°C)
EPDM microstructure control
Polydispersity modulation
Molecular weight distribution under varied Al/V ratios
Structure-activity studies in Ziegler-Natta catalysis
Alkoxy substitution effects
Electronic and steric influence on polymerization behavior
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